3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride
Overview
Description
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorobenzyl group attached to an amino-propanol backbone, which is further stabilized by hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-fluorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Fluorobenzyl)amino]-1-propanal or 3-[(4-Fluorobenzyl)amino]-1-propanone.
Reduction: Formation of 3-[(4-Fluorobenzyl)amino]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino-propanol backbone allows for hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride
- 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
- 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
Uniqueness
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBMRFYDMYRCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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